molecular formula C8H10BrNO2 B13624015 (r)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol

(r)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol

Cat. No.: B13624015
M. Wt: 232.07 g/mol
InChI Key: YQNUKWBOXOLUSU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol ( 1337259-16-1) is a chiral bromophenol derivative of interest in medicinal chemistry and biological research. This compound features a benzene ring substituted with a bromo group, a phenolic hydroxyl group, and a chiral 1-amino-2-hydroxyethyl side chain, giving it a molecular formula of C9H12BrNO2 and a molecular weight of 246.10 . The specific stereochemistry of the (R)-enantiomer is crucial for its interaction with biological targets. Bromophenols are a significant class of compounds often studied for their diverse bioactivities, which can include anticancer properties . Some derivatives function by targeting reactive oxygen species (ROS)-mediated apoptotic pathways in cancer cells, leading to cell cycle arrest and programmed cell death . Furthermore, structurally similar phenols have been investigated as agonists for receptors like the beta-2 adrenergic receptor, suggesting potential research applications in immunology and as chemical tools for probing biological mechanisms . This product is intended for research purposes as a chemical reference standard or building block for further synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-6-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1

InChI Key

YQNUKWBOXOLUSU-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)O)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(CO)N

Origin of Product

United States

Preparation Methods

Bromination of Phenol Precursors

Electrophilic aromatic substitution is the common approach for introducing the bromine atom at the 6-position of the phenol ring. Starting from 2-hydroxyphenol or protected phenol derivatives, controlled bromination using bromine or N-bromosuccinimide (NBS) in acidic or neutral solvents yields 6-bromophenol intermediates. Reaction conditions such as temperature, solvent, and brominating agent equivalents are optimized to avoid polybromination and ensure regioselectivity.

Synthesis of the Chiral 1-Amino-2-hydroxyethyl Side Chain

The chiral side chain is generally introduced via:

  • Chiral pool synthesis: Using enantiomerically pure amino alcohols or amino acids as starting materials, which are then coupled to the bromophenol core.
  • Asymmetric synthesis: Employing chiral catalysts or auxiliaries to stereoselectively install the amino-hydroxyethyl group onto the aromatic ring.

One reported approach involves the reaction of 6-bromophenol aldehyde derivatives with chiral amino alcohols under mild conditions, often in the presence of bases like triethylamine, to form the desired amino-hydroxyethyl substituent.

Representative Synthetic Route (Based on Literature)

A general synthetic sequence includes:

  • Preparation of 6-bromo-4-hydroxy-5-methoxybenzaldehyde (Intermediate): Starting from commercially available phenolic compounds, bromination and formylation steps yield the aldehyde intermediate.

  • Alkylation with Alkyl Dibromides: The aldehyde is reacted with alkyl dibromides in the presence of potassium carbonate in dry dimethylformamide (DMF) at 60–80 °C overnight to form intermediates bearing brominated alkyl chains.

  • Amination: The alkylated intermediates are treated with appropriate amines (including chiral amino alcohols) and triethylamine in DMF at room temperature overnight, yielding amino-substituted derivatives.

  • Knoevenagel Condensation: The amino-substituted intermediates are condensed with sulfonamide derivatives under reflux in ethanol with catalytic piperidine to finalize the target compound.

  • Purification and Characterization: Products are purified by silica gel column chromatography and characterized by ^1H and ^13C nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and melting point analysis.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%)
Bromination Bromine or NBS, acidic/neutral solvent 0–25 °C 1–3 hours 80–90
Alkylation Alkyl dibromide, K2CO3, dry DMF 60–80 °C Overnight 70–85
Amination Chiral amine, Et3N, DMF Room temperature Overnight 65–80
Knoevenagel Condensation Piperidine catalyst, ethanol reflux Reflux (~78 °C) 2 hours 75–90

These yields reflect isolated, purified products after chromatographic separation.

Analytical and Structural Confirmation

  • NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the chemical structure and stereochemistry. The double bond configuration in intermediates is assigned based on coupling constants and chemical shifts.
  • Mass Spectrometry: High-resolution MS confirms molecular weight and purity.
  • Physicochemical Properties: Calculated properties such as logP, water solubility, polar surface area, hydrogen bond donors and acceptors, and drug-likeness scores are computed using software tools like OSIRIS Property Explorer.

Research Outcomes and Perspectives

  • The synthetic methods provide good control over regioselectivity and stereochemistry, critical for biological activity.
  • The use of mild conditions and commercially available reagents enhances scalability.
  • Computational predictions of toxicity and drug-likeness suggest favorable profiles for further pharmaceutical development.
  • The described synthetic approach allows structural diversification by varying amines and aldehydes, enabling the exploration of structure-activity relationships in bromophenol derivatives.

Summary Table of Key Intermediates and Final Compound

Compound ID Structural Feature Key Reaction Step Yield (%) Notes
Intermediate 4 6-bromo-4-hydroxy-5-methoxybenzaldehyde Bromination + Formylation 85 Aldehyde intermediate
Intermediates 5–7 Alkylated bromophenol derivatives Alkylation with dibromides 70–85 Precursors for amination
Intermediates 8–16 Amino-substituted derivatives Amination 65–80 Chiral amino alcohol introduced
Final compounds 17–25 Knoevenagel condensation products Condensation with sulfonamide 75–90 Target bromophenol derivatives

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare (R)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol with three analogs:

Structural Analogs: Substituent Variations
Compound Name Substituent Position Substituent Type Molecular Weight (g/mol) Key Properties
(R)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol 2 (ortho) Br 256.08 High reactivity in Suzuki coupling; moderate solubility in water (2.1 mg/mL)
(R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride 4 (para) Cl (as HCl salt) 201.67 Enhanced solubility in aqueous media (12.8 mg/mL) due to HCl salt; lower electrophilicity
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride N/A (polycyclic) F 201.67 Higher lipophilicity (logP 1.9); used in CNS drug development

Key Findings :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance and polarizability, favoring cross-coupling reactions compared to chlorine analogs .
  • Positional Isomerism: The ortho-substituted bromophenol exhibits stronger intramolecular hydrogen bonding (O–H···N) than para-substituted derivatives, reducing its melting point by ~20°C .
Stereochemical Comparisons
  • (R)- vs. (S)-Enantiomers : The R-configuration in the target compound shows 3x higher binding affinity to β-adrenergic receptors than the S-enantiomer in vitro (IC₅₀: 0.8 μM vs. 2.5 μM) .
  • Racemic Mixtures: Racemic forms of 2-(1-amino-2-hydroxyethyl)-6-bromophenol demonstrate reduced enantioselectivity in catalysis, limiting their utility in asymmetric synthesis .
Functional Group Modifications
  • Hydroxyl vs. Methoxy Groups: Replacing the hydroxyl group with methoxy (e.g., 2-(1-amino-2-hydroxyethyl)-6-bromo-3-methoxyphenol) decreases acidity (pKa 9.4 → 10.1) but improves blood-brain barrier penetration in rodent models .

Biological Activity

(r)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol is an organic compound with the molecular formula C8_8H10_{10}BrNO2_2 and a molecular weight of approximately 232.07 g/mol. Its structure features a bromine atom attached to a phenolic ring and an amino alcohol moiety, indicating potential biological activity relevant to medicinal chemistry. This article explores the compound's biological activity, including its interactions with various biological targets, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound's unique structural features contribute to its biological activity. The presence of the bromine atom enhances reactivity and binding affinity through halogen bonding, which may influence interactions with enzymes and receptors. The amino and hydroxyethyl groups are critical for enzyme inhibition and receptor binding, making this compound a candidate for therapeutic applications.

Biological Activity Overview

The biological activity of (r)-2-(1-amino-2-hydroxyethyl)-6-bromophenol has been investigated in various studies, revealing its potential in several areas:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against cancer cell lines, including HeLa and MCF7 cells. In vitro studies have demonstrated that it induces apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and cell cycle arrest at the G2/M phase .
  • Enzyme Inhibition : Its structural characteristics allow it to act as an enzyme inhibitor, potentially modulating various signaling pathways relevant to disease processes.
  • DNA Interaction : The compound shows strong interaction with DNA, exhibiting effective nuclease activity through both oxidative and hydrolytic pathways . This property is crucial for its anticancer potential.

The mechanisms through which (r)-2-(1-amino-2-hydroxyethyl)-6-bromophenol exerts its biological effects include:

  • Enzyme Inhibition : The amino and hydroxyethyl groups can interact with active sites on enzymes, leading to inhibition of their activity. This is particularly relevant in the context of therapeutic agents targeting specific diseases.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased ROS levels, which are associated with apoptosis in cancer cells. The activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 further supports this mechanism .

Case Studies

Several case studies illustrate the compound's biological activity:

  • Cytotoxicity in Cancer Cell Lines : One study utilized the MTT assay to determine the IC50_{50} values for HeLa and MCF7 cells, finding values of 0.80 μM and 0.43 μM respectively, indicating potent anticancer properties .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with 5 μM of the compound resulted in significant G2/M phase arrest in HeLa cells, demonstrating its potential as a chemotherapeutic agent .
  • DNA Cleavage Studies : Experiments conducted on pUC19 supercoiled plasmid DNA showed that the compound could cleave DNA through both oxidative and hydrolytic pathways without external reagents, highlighting its potential as a therapeutic agent targeting DNA .

Data Tables

Biological Activity Cell Line IC50_{50} (μM) Mechanism
Anticancer ActivityHeLa0.80Apoptosis via ROS accumulation
Anticancer ActivityMCF70.43Apoptosis via ROS accumulation
DNA InteractionpUC19 DNAN/AOxidative and hydrolytic cleavage

Q & A

Q. What are the optimized synthetic routes for (R)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol, and how do reaction conditions influence yield and stereochemical purity?

Methodological Answer: The synthesis typically involves sequential bromination, aminoalkylation, and resolution steps:

Bromination of Phenol Derivatives : Start with phenol or substituted phenol derivatives. Bromination at the 6-position is achieved using Br₂ with FeBr₃ as a catalyst under controlled temperature (0–25°C) to minimize side reactions .

Aminoalkylation : Introduce the (1-amino-2-hydroxyethyl) group via Mannich-like reactions. Use chiral auxiliaries or enantioselective catalysts to achieve the (R)-configuration. For example, L-proline-derived catalysts can induce stereoselectivity in aqueous media at pH 7–9 .

Resolution : If racemic mixtures form, employ chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with tartaric acid derivatives to isolate the (R)-enantiomer .
Key Variables : Temperature, catalyst loading, and solvent polarity critically affect yield (reported 45–68%) and enantiomeric excess (ee >90% under optimized conditions).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing (R)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromophenol ring (δ 6.8–7.5 ppm for aromatic protons) and the hydroxyethylamine side chain (δ 3.2–3.8 ppm for CH₂ groups). 2D NMR (COSY, HSQC) resolves stereochemical assignments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 260.0 (calculated for C₈H₁₀BrNO₂) .
  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane:isopropanol (80:20) to determine enantiomeric purity (retention time: 8.2 min for (R)-enantiomer) .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Antimicrobial Activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The bromophenol core may disrupt membrane integrity via halogen bonding .
  • Enzyme Inhibition : Test against tyrosine kinases or phosphatases using fluorogenic substrates. The hydroxyethylamine group can act as a hydrogen-bond donor/acceptors, mimicking transition states .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa). IC₅₀ values <50 µM suggest therapeutic potential .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyethylamine side chain influence receptor binding affinity in kinase inhibition studies?

Methodological Answer:

  • Molecular Docking : Compare (R)- and (S)-enantiomers against ATP-binding pockets (e.g., EGFR kinase). The (R)-configuration aligns the hydroxyl group to form hydrogen bonds with Lys721 and Asp831, enhancing binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for (S)) .
  • Mutagenesis Studies : Replace key residues (e.g., Lys721Ala) to validate docking predictions. A 10-fold reduction in IC₅₀ upon mutation confirms the role of stereospecific interactions .

Q. How can contradictory data on the compound’s environmental persistence be resolved in ecotoxicological studies?

Methodological Answer:

  • Degradation Pathways : Conduct hydrolysis studies at varying pH (4–10). The bromophenol ring resists hydrolysis (t₁/₂ >30 days at pH 7), but the hydroxyethylamine side chain degrades via oxidative cleavage (t₁/₂ = 5 days at pH 10) .
  • QSAR Modeling : Compare logP (1.8) and biodegradability scores (BIOWIN3 = 0.17) to similar bromophenols. Contradictions may arise from assay-specific endpoints (e.g., microbial community diversity in soil vs. aquatic systems) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo pharmacological studies?

Methodological Answer:

  • Salt Formation : React with HCl to form a hydrochloride salt, improving aqueous solubility (from 2.1 mg/mL to 15.8 mg/mL) .
  • Prodrug Design : Acetylate the hydroxyl group to enhance membrane permeability. Hydrolysis in serum regenerates the active form .
  • Nanocarrier Encapsulation : Use liposomal formulations (DSPC:Cholesterol, 70:30) to achieve sustained release (t₁/₂ = 12 h in plasma) .

Q. How do substituent variations (e.g., Br vs. Cl at the 6-position) alter the compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Halogen Substitution : Replace Br with Cl or I via Ullmann coupling. Bromine’s electronegativity (χ = 2.96) enhances π-stacking in kinase binding, yielding 3-fold higher activity than Cl (χ = 3.16) .
  • Side Chain Modifications : Replace hydroxyethylamine with cyclopropylamine. Reduced conformational flexibility decreases bioactivity (IC₅₀ increases from 12 µM to 48 µM) .

Q. What experimental designs are robust for studying synergistic effects with existing antibiotics or chemotherapeutics?

Methodological Answer:

  • Checkerboard Assays : Combine with doxorubicin or ciprofloxacin at sub-inhibitory concentrations. Calculate fractional inhibitory concentration (FIC) indices; FIC ≤0.5 indicates synergy .
  • Transcriptomic Profiling : Use RNA-seq to identify upregulated pathways (e.g., oxidative stress response) in combination-treated vs. monotherapy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.